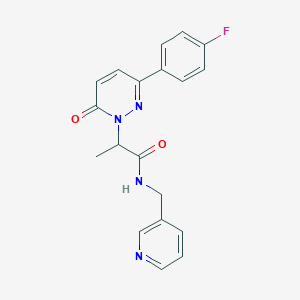

![molecular formula C24H22N2O4S B2772291 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 922061-56-1](/img/structure/B2772291.png)

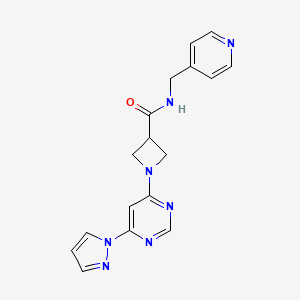

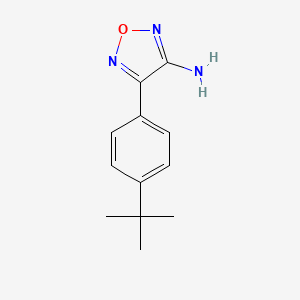

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It belongs to the family of benzodiazepines. The compound is a selective inhibitor of the Dopamine D2 receptor . It’s used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Molecular Structure Analysis

The molecular formula of the compound is C22H15F3N2O3 . The average mass is 412.361 Da and the monoisotopic mass is 412.103485 Da .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

- Enantioselective aza-Reformatsky Reaction : Utilizing cyclic dibenzo[b,f][1,4]oxazepines in catalytic enantioselective aza-Reformatsky reactions with ethyl iodoacetate leads to chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. These reactions, facilitated by a diaryl prolinol ligand and Me2Zn, achieve high yields and enantioselectivities, preserving optical purity in subsequent transformations (Munck et al., 2017).

Synthesis of Radiochemicals

- Pd(0)-Mediated Rapid [(11)C]Carbonylation : This process involves the synthesis of [(11)C]Am80 and related compounds through rapid cross-coupling reactions using [(11)C]carbon monoxide. The yields of these reactions are enhanced under specific conditions, producing compounds with high radiochemical purity and significant specific radioactivity (Takashima-Hirano et al., 2012).

Asymmetric Synthesis

- Asymmetric Alkynylation of Cyclic Imines : Combining chiral phosphoric acid and Ag(I) catalysts enables asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines. This method provides a pathway to synthesize optically active derivatives containing a carbon-carbon triple bond, with significant enantioselectivity (Ren et al., 2014).

Biomass-Involved Synthesis

- Biomass-Derived N-Arylated Synthesis : An efficient method for creating novel benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones and others, utilizes biomass-derived N-arylated 2-aminophenol. This process achieves good to excellent yields through a series of N-arylation and intramolecular reactions (Zhang et al., 2015).

Pharmacological Studies

- GPCR Affinity Analysis : Studies on oxazepine and related oxepine derivatives have shown varying affinities for human histamine receptors and other aminergic GPCRs. The chlorine substitution pattern in these compounds influences their receptor selectivity and specificity (Naporra et al., 2016).

Wirkmechanismus

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neuropsychiatric disorders .

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and exerting its normal effects. This inhibition can alter the biochemical pathways that are mediated by dopamine .

Biochemical Pathways

The inhibition of Dopamine D2 receptors affects several biochemical pathways. Most notably, it impacts the dopaminergic pathways in the brain, which are involved in reward, motivation, and other aspects of behavior and cognition . The exact downstream effects can vary depending on the specific location and context within the CNS.

Result of Action

The inhibition of Dopamine D2 receptors by this compound can result in a variety of molecular and cellular effects. It can modulate neuronal firing rates and patterns, alter intracellular signaling pathways, and influence synaptic plasticity . These changes can translate into therapeutic effects for various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Eigenschaften

IUPAC Name |

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S/c1-26-21-8-4-5-9-23(21)30-22-13-11-18(15-20(22)24(26)27)25-31(28,29)19-12-10-16-6-2-3-7-17(16)14-19/h4-5,8-15,25H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIWLGWQEOQILN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

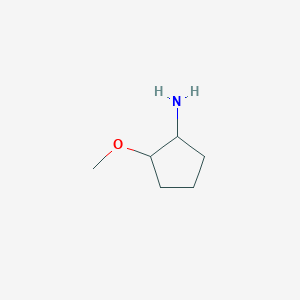

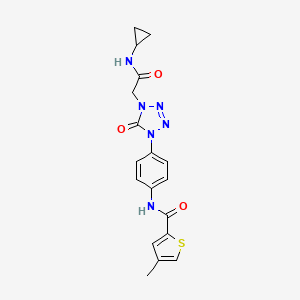

![{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B2772217.png)

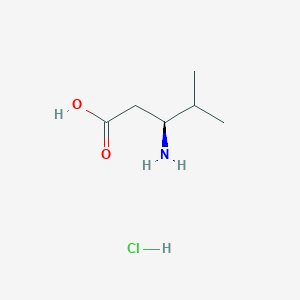

![1-[1-(Naphthalen-1-yl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2772218.png)

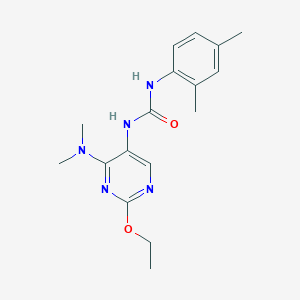

![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2772219.png)